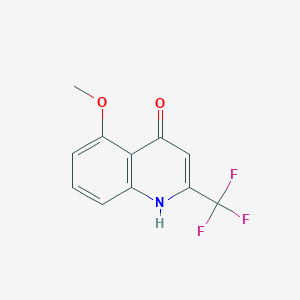
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Some derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but lack the methoxy and trifluoromethyl groups.
Fluoroquinolones: These are widely known for their antibacterial activity and include compounds like ciprofloxacin.
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: This compound is structurally similar but has the methoxy group at the 7th position.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
41192-86-3 |
|---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-10(8)7(16)5-9(15-6)11(12,13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
KJLHMVASDMDKLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
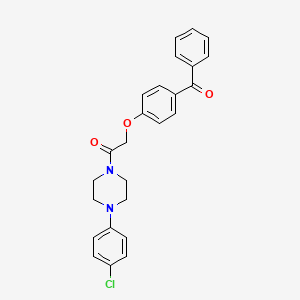
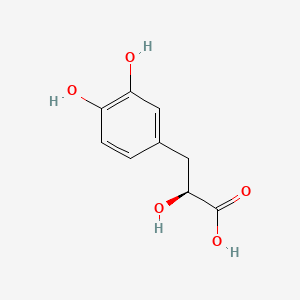
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
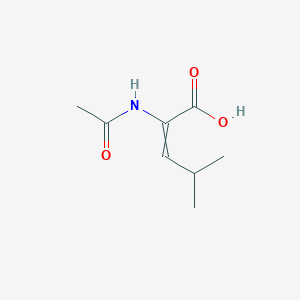
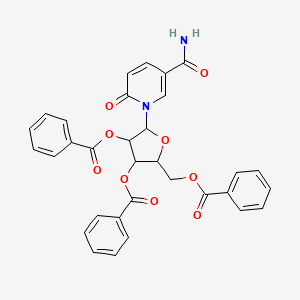
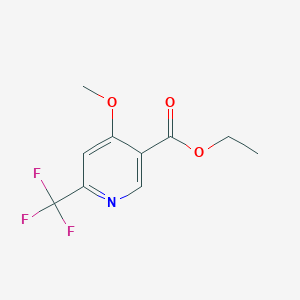
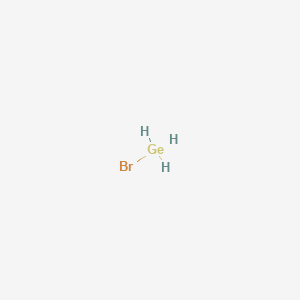
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
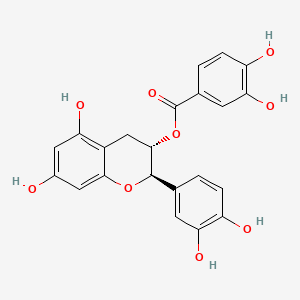

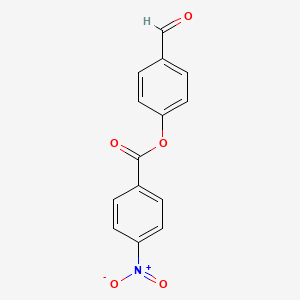
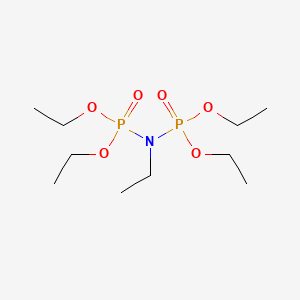
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
